molecular formula C12H10BrClN4O2 B11517685 N'-[(4-bromophenyl)carbonyl]-4-chloro-1-methyl-1H-pyrazole-3-carbohydrazide

N'-[(4-bromophenyl)carbonyl]-4-chloro-1-methyl-1H-pyrazole-3-carbohydrazide

Cat. No.: B11517685
M. Wt: 357.59 g/mol
InChI Key: SRMUVUAYAJPTHK-UHFFFAOYSA-N
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Description

4-BROMO-N’-(4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)BENZOHYDRAZIDE is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-BROMO-N’-(4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)BENZOHYDRAZIDE typically involves multi-step reactions starting from commercially available precursors. One common method includes the reaction of 4-bromo-3-nitrotoluene with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid under appropriate conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-BROMO-N’-(4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)BENZOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

4-BROMO-N’-(4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)BENZOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-BROMO-N’-(4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

  • 4-Bromo-1-(2-chloroethyl)-1H-pyrazole
  • 3-Bromo-4’-chloro-1-(3-chloro-2-pyridyl)-2’-methyl-6’-(methylcarbamoyl)pyrazole-5-carboxanilide
  • 1H-Pyrazole, 4-bromo-

Comparison: Compared to these similar compounds, 4-BROMO-N’-(4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)BENZOHYDRAZIDE is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms.

Properties

Molecular Formula

C12H10BrClN4O2

Molecular Weight

357.59 g/mol

IUPAC Name

N'-(4-bromobenzoyl)-4-chloro-1-methylpyrazole-3-carbohydrazide

InChI

InChI=1S/C12H10BrClN4O2/c1-18-6-9(14)10(17-18)12(20)16-15-11(19)7-2-4-8(13)5-3-7/h2-6H,1H3,(H,15,19)(H,16,20)

InChI Key

SRMUVUAYAJPTHK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)NNC(=O)C2=CC=C(C=C2)Br)Cl

Origin of Product

United States

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